molecular formula C13H13NO3 B12904993 N-{[(2R)-5-Oxo-2,5-dihydrofuran-2-yl](phenyl)methyl}acetamide CAS No. 919770-48-2

N-{[(2R)-5-Oxo-2,5-dihydrofuran-2-yl](phenyl)methyl}acetamide

Cat. No.: B12904993
CAS No.: 919770-48-2
M. Wt: 231.25 g/mol
InChI Key: BJIWIYUSWIQBEH-YPMHNXCESA-N
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Description

N-{(2R)-5-Oxo-2,5-dihydrofuran-2-ylmethyl}acetamide is a chiral acetamide derivative featuring a 2,5-dihydrofuran (DHF) ring substituted with a phenylmethyl group. The DHF moiety introduces a rigid, oxygen-containing heterocycle, while the acetamide group provides hydrogen-bonding capacity.

Properties

CAS No.

919770-48-2

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

N-[(S)-[(2R)-5-oxo-2H-furan-2-yl]-phenylmethyl]acetamide

InChI

InChI=1S/C13H13NO3/c1-9(15)14-13(10-5-3-2-4-6-10)11-7-8-12(16)17-11/h2-8,11,13H,1H3,(H,14,15)/t11-,13+/m1/s1

InChI Key

BJIWIYUSWIQBEH-YPMHNXCESA-N

Isomeric SMILES

CC(=O)N[C@H]([C@H]1C=CC(=O)O1)C2=CC=CC=C2

Canonical SMILES

CC(=O)NC(C1C=CC(=O)O1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((S)-(®-5-Oxo-2,5-dihydrofuran-2-yl)(phenyl)methyl)acetamide typically involves the following steps:

    Formation of the Furanone Ring: The furanone ring can be synthesized through the cyclization of a suitable precursor, such as a γ-keto acid or ester, under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where a phenyl halide reacts with the furanone ring in the presence of a Lewis acid catalyst.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furanone ring, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions (e.g., acidic or basic medium).

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-((S)-(®-5-Oxo-2,5-dihydrofuran-2-yl)(phenyl)methyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its chiral properties and ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound can be used in the synthesis of polymers, agrochemicals, and other industrially relevant materials.

Mechanism of Action

The mechanism of action of N-((S)-(®-5-Oxo-2,5-dihydrofuran-2-yl)(phenyl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • The DHF ring in the target compound introduces distinct electronic and steric effects compared to naphthalene () or piperidine/benzoazinyl systems ().

Hydrogen Bonding and Crystal Packing

Analogous acetamide derivatives exhibit intramolecular N–H⋯O and O–H⋯O hydrogen bonds, stabilizing their conformations. For example, N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide shows dihedral angles of 78.32–84.70° between aromatic rings, influencing crystal packing . The target compound’s DHF ring may adopt a similar planar conformation, but its oxygen atom could enhance intermolecular interactions (e.g., dipole-dipole) compared to purely aromatic analogs.

Spectroscopic Comparison :

  • IR : Expected peaks at ~3,300 cm⁻¹ (N–H stretch), ~1,690 cm⁻¹ (C=O of acetamide), and ~1,600 cm⁻¹ (C=C of DHF) .
  • NMR : Distinct signals for the DHF protons (e.g., δ 5.5–6.5 ppm for olefinic H) and acetamide methyl group (δ ~2.0 ppm) .

Biological Activity

N-{(2R)-5-Oxo-2,5-dihydrofuran-2-ylmethyl}acetamide, also known by its CAS number 919770-48-2, is a chiral compound characterized by a unique structure that includes a furanone ring, a phenyl group, and an acetamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug design.

The molecular formula of N-{(2R)-5-Oxo-2,5-dihydrofuran-2-ylmethyl}acetamide is C13H13NO3, with a molecular weight of 231.25 g/mol. Its IUPAC name is N-[(S)-[(2R)-5-oxo-2H-furan-2-yl]-phenylmethyl]acetamide. The compound's structure allows for specific interactions with biological targets, which can modulate various biological processes.

PropertyValue
CAS Number 919770-48-2
Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
IUPAC Name N-[(S)-[(2R)-5-oxo-2H-furan-2-yl]-phenylmethyl]acetamide

The biological activity of N-{(2R)-5-Oxo-2,5-dihydrofuran-2-ylmethyl}acetamide primarily arises from its ability to interact with specific enzymes and receptors. The chiral centers in the compound allow it to fit into the active sites of these targets, leading to modulation of their activity. This interaction can result in various biological effects, such as:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It might influence receptor activity, potentially impacting signaling pathways critical for cellular functions.

Case Studies

  • Antiproliferative Activity : A study evaluating the antiproliferative effects of newly synthesized phenylacetamides against human cancer cell lines (MIAPACA, HeLa, IMR32, MDA-MB-231) indicated that some derivatives exhibited substantial activity (IC50 values ranging from low micromolar concentrations) . Although N-{(2R)-5-Oxo-2,5-dihydrofuran-2-ylmethyl}acetamide was not directly tested in this study, similar structural analogs showed promising results.
  • Quantitative Structure–Activity Relationship (QSAR) : A QSAR analysis highlighted that the biological activity of phenylacetamides is significantly influenced by their structural properties. This suggests that modifications to the structure of N-{(2R)-5-Oxo-2,5-dihydrofuran-2-ylmethyl}acetamide could enhance or alter its biological effects .

Applications in Medicinal Chemistry

N-{(2R)-5-Oxo-2,5-dihydrofuran-2-ylmethyl}acetamide is explored for its potential as a pharmacophore in drug design due to its unique structural features. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents aimed at various diseases.

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